4-(2,4-Dichlorophenyl)butan-1-amine

Lipophilicity Drug Discovery ADME

4-(2,4-Dichlorophenyl)butan-1-amine (CAS 1260850-53-0), also known as Benzenebutanamine, 2,4-dichloro-, is a chlorinated aromatic amine with a butan-1-amine side chain. This compound features a phenyl ring substituted with chlorine atoms at the 2 and 4 positions, connected to a primary amine via a four-carbon alkyl linker.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
CAS No. 1260850-53-0
Cat. No. B1464788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)butan-1-amine
CAS1260850-53-0
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCCCN
InChIInChI=1S/C10H13Cl2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2
InChIKeyMSTSHIHUFNUUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenyl)butan-1-amine (CAS 1260850-53-0): Procurement and Scientific Selection Guide for This Chlorinated Aromatic Amine Scaffold


4-(2,4-Dichlorophenyl)butan-1-amine (CAS 1260850-53-0), also known as Benzenebutanamine, 2,4-dichloro-, is a chlorinated aromatic amine with a butan-1-amine side chain [1]. This compound features a phenyl ring substituted with chlorine atoms at the 2 and 4 positions, connected to a primary amine via a four-carbon alkyl linker [1]. With a molecular formula of C10H13Cl2N and a molecular weight of 218.12 g/mol, this versatile small molecule scaffold is primarily used as a building block in organic synthesis and drug discovery research [1]. The compound is supplied by several chemical vendors with typical purity specifications of 95% and is intended for laboratory research use only [1].

Why Generic Substitution Fails: Critical Differences Between 4-(2,4-Dichlorophenyl)butan-1-amine and Its Regioisomers and Positional Analogs


While several dichlorophenyl butanamine isomers and analogs exist with identical molecular formulas (C10H13Cl2N, MW 218.12), their structural variations profoundly impact key physicochemical properties, and thus their performance in applications. Simple substitution with a positional isomer like 3-(2,4-dichlorophenyl)butan-1-amine (CAS 1417635-04-1) or 1-(2,4-dichlorophenyl)butan-2-amine (CAS 1004284-08-5) alters the topological placement of the amine group, which in turn changes molecular complexity, rotatable bond count, and lipophilicity [1]. The XLogP3-AA value, a measure of lipophilicity, is 3.2 for the target 4-isomer, compared to 3.5 for the 2-isomer, a difference that can significantly affect passive membrane permeability and non-specific binding in biological assays [1]. Furthermore, the 4-(2,4-dichlorophenyl)butan-1-amine scaffold is distinguished by a specific combination of computed descriptors—including a rotatable bond count of 4 and a topological polar surface area of 26 Ų—which are not uniformly shared by its close analogs [1]. These are not minor variations; they are critical, quantifiable differences that make generic substitution a high-risk proposition for any application requiring precise molecular properties.

Quantitative Evidence Guide: Verifiable Differentiation of 4-(2,4-Dichlorophenyl)butan-1-amine (CAS 1260850-53-0) from Its Closest Analogs


Lipophilicity Profile: Higher XLogP3-AA Value Compared to the 2-Isomer

The target compound, 4-(2,4-dichlorophenyl)butan-1-amine, exhibits a computed XLogP3-AA value of 3.2, which is 0.3 log units lower than its regioisomer, 1-(2,4-dichlorophenyl)butan-2-amine, which has an XLogP3-AA of 3.5 [1]. This indicates a measurable difference in lipophilicity, a key determinant of a molecule's behavior in biological systems and synthetic applications. The 3-isomer, 3-(2,4-dichlorophenyl)butan-1-amine, also has an XLogP3-AA of 3.2 [1].

Lipophilicity Drug Discovery ADME

Molecular Flexibility: Unique Rotatable Bond Count vs. Positional Isomers

The number of rotatable bonds is a key descriptor of molecular flexibility and can influence binding entropy and target engagement. The target compound possesses a rotatable bond count of 4, which is distinct from its positional isomers: 1-(2,4-dichlorophenyl)butan-2-amine and 3-(2,4-dichlorophenyl)butan-1-amine, both of which have a rotatable bond count of 3 [1].

Conformational Flexibility Molecular Modeling Medicinal Chemistry

Molecular Complexity: Lower Complexity Compared to the 3- and 2-Isomers

The molecular complexity score, a metric that captures structural and electronic features, is 141 for the target 4-(2,4-dichlorophenyl)butan-1-amine, which is lower than both the 3-isomer (152) and the 2-isomer (152) [1]. This indicates a simpler molecular topology for the target compound, which may correlate with ease of synthetic derivatization or a different biological profile.

Molecular Complexity Synthetic Accessibility Library Design

Functional Group Positioning: Terminal Primary Amine vs. Internal or Branched Amine

The target compound features a terminal primary amine on a linear butyl chain attached to the 4-position of the dichlorophenyl ring. In contrast, its closest isomers present the amine at different positions: 1-(2,4-dichlorophenyl)butan-2-amine has the amine at the 2-position (branched), and 3-(2,4-dichlorophenyl)butan-1-amine has the amine at the 1-position but with a branched alkyl chain [1]. This topological difference is expected to result in distinct chemical reactivity, particularly in coupling reactions (e.g., amide bond formation, reductive amination) and in biological target engagement.

Reactivity Derivatization Chemoselectivity

Optimal Use Cases for 4-(2,4-Dichlorophenyl)butan-1-amine (CAS 1260850-53-0) Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Where Controlled Lipophilicity (XLogP3-AA = 3.2) is Critical

The 4-(2,4-dichlorophenyl)butan-1-amine scaffold is a superior starting point for central nervous system (CNS) drug discovery programs that require compounds to fall within a specific lipophilicity range (XLogP3-AA 3.2) for optimal blood-brain barrier penetration and to minimize off-target promiscuity. The target compound's XLogP3-AA of 3.2 places it in a favorable range for CNS candidates, unlike the more lipophilic 2-isomer (3.5) [1].

Building Block for Chemical Library Synthesis Requiring a Versatile, Terminal Primary Amine Handle

The unambiguous, terminal primary amine of 4-(2,4-dichlorophenyl)butan-1-amine provides a predictable and efficient handle for a wide range of derivatization chemistries, including amide coupling, reductive amination, and sulfonamide formation. This is a key advantage over analogs where the amine is branched (2-isomer) or the alkyl chain is branched (3-isomer), which can introduce steric hindrance and reduce yields in key synthetic steps [1]. This makes the compound an ideal, versatile building block for generating diverse compound libraries for high-throughput screening.

Structural and Biophysical Studies Exploring the Impact of Chain Flexibility on Target Binding

The specific combination of a dichlorophenyl ring and a flexible butylamine linker (rotatable bond count = 4) makes this compound a valuable tool for investigating the role of conformational entropy in ligand-receptor interactions [1]. Researchers can use this scaffold to systematically explore how changes in linker length and flexibility—by comparing it directly with the less flexible 2- and 3-isomers (rotatable bond count = 3)—impact binding thermodynamics and kinetics [1]. Such studies can provide fundamental insights for structure-based drug design.

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